3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid
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Overview
Description
“3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 306955-84-0 . It has a molecular weight of 311.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17)
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 311.75 .
Scientific Research Applications
Antiviral and Antibacterial Properties
Compounds derived from sulfamoyl benzoic acid have been investigated for their antiviral and antibacterial activities. For instance, certain derivatives have shown significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012). Similarly, 4-chloro-3-sulfamoylbenzoic acid has demonstrated moderate anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing its potential in developing new antimicrobial agents (Kavitha et al., 2020).
Catalysis and Green Chemistry
Sulfamoyl benzoic acid derivatives are also explored in catalysis, contributing to green chemistry applications. Sulfonated diatomite, a material related to sulfamoyl functionalities, has been used as an efficient heterogeneous solid acid nanoporous catalyst for the synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, emphasizing the role of such compounds in facilitating environmentally friendly chemical processes (Naeimi & Nazifi, 2014).
Material Science
In material science, the structural and reactivity studies of sulfamoyl benzoic acid derivatives have led to the development of new materials with potential applications in sensors and selective adsorption of dyes. The investigation into microporous anionic metal-organic frameworks incorporating sulfone functionalities, for example, has revealed their capabilities in lanthanide post-functionalization and their use as luminescent probes and in dye adsorption processes (Guo et al., 2017).
Environmental Applications
The environmental applications of sulfamoyl benzoic acid derivatives include studies on the oxidative desulfurization of diesel fuel, highlighting their potential in reducing sulfur content and improving fuel quality with minimal environmental impact (Gao et al., 2010). These studies demonstrate the diverse applications of sulfamoyl benzoic acid derivatives in addressing global challenges in health, sustainability, and environmental protection.
Safety and Hazards
properties
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-5-6-10(14(17)18)7-13(9)21(19,20)16-12-4-2-3-11(15)8-12/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSRKKAEEKYVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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